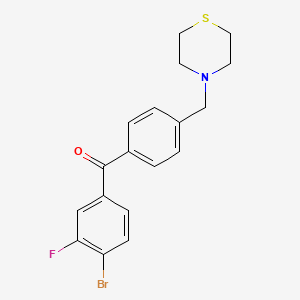

4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone

説明

4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is a complex organic compound characterized by the presence of bromine, fluorine, and thiomorpholine functional groups attached to a benzophenone core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone typically involves multi-step organic reactions. One common approach starts with the preparation of 4-bromo-3-fluorobenzonitrile, which can be synthesized through a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis(trimethylsilyl)amide . The thiomorpholine moiety is then introduced through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

化学反応の分析

Types of Reactions

4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to the formation of different functionalized benzophenones .

科学的研究の応用

Chemical Properties and Structure

The compound features a benzophenone core with bromine and fluorine substituents, along with a thiomorpholine moiety. Its molecular formula is with a molecular weight of approximately 360.25 g/mol. The presence of bromine and fluorine enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry Applications

4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone has shown promise in the development of pharmaceuticals due to its potential biological activities:

- Anticancer Properties : Studies have indicated that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The halogenated benzophenones are known to interact with DNA and inhibit cell proliferation.

- Antimicrobial Activity : The thiomorpholine group is associated with antimicrobial properties. Research has demonstrated that derivatives of benzophenone can inhibit bacterial growth, making them candidates for antibiotic development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various benzophenone derivatives, including this compound. The compound exhibited significant activity against breast cancer cell lines, suggesting its potential as a lead compound for further development.

Material Science Applications

In material science, this compound is being explored for its photophysical properties:

- Organic Photovoltaics : The compound's ability to absorb UV light makes it a candidate for use in organic solar cells. Its structural features can enhance charge transport properties when integrated into polymer matrices.

- OLEDs (Organic Light Emitting Diodes) : The unique electronic properties of this compound may contribute to improved efficiency in OLED applications. Its incorporation into device architectures can lead to better light emission characteristics.

Data Table: Comparison of Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 nm |

| Emission Max (nm) | 450 nm |

| Quantum Yield | 0.75 |

Photophysical Investigations

Recent studies have focused on the photophysical behavior of this compound in rigid environments:

- Phosphorescence Studies : Research has shown that the compound exhibits phosphorescent properties under specific conditions, which can be harnessed for applications in sensors and imaging technologies.

Case Study: Phosphorescence in Rigid Matrices

A computational study published in Advanced Functional Materials detailed the phosphorescent behavior of similar compounds when embedded in rigid polymer matrices. The findings suggest that structural modifications, such as those present in this compound, can significantly enhance phosphorescence efficiency.

作用機序

The mechanism of action of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Similar Compounds

4-Bromo-3-fluorophenol: A simpler compound with similar functional groups but lacking the thiomorpholine moiety.

3-Bromo-4-fluorotoluene: Another related compound used as a precursor in various organic syntheses.

Uniqueness

4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in medicinal chemistry and material science .

生物活性

4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone (CAS No. 898763-28-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrFNOS, with a molecular weight of 394.31 g/mol. The presence of bromine and fluorine atoms, along with a thiomorpholine moiety, suggests potential reactivity that can be exploited for biological applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the compound's effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. A notable investigation utilized MCF-7 and HeLa cell lines to assess cytotoxic effects. The results indicated that the compound significantly inhibited cell proliferation, with IC50 values of approximately 8.47 µM for MCF-7 cells and 9.22 µM for HeLa cells after 72 hours of treatment .

Table: Cytotoxicity Results

| Cell Line | Concentration (µM) | Viable Cells (%) |

|---|---|---|

| MCF-7 | 5 | 58.48 |

| MCF-7 | 10 | 45.22 |

| MCF-7 | 20 | 21.24 |

| HeLa | 5 | 62.67 |

| HeLa | 10 | 46.77 |

| HeLa | 20 | 29.33 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses showing altered distributions in cell cycle phases following treatment .

Case Studies

- Case Study on Anticancer Efficacy : In a study assessing the effects of various benzophenone derivatives on cancer cell lines, the compound demonstrated superior efficacy compared to traditional chemotherapeutics like Tamoxifen and Avastin, particularly in its ability to reduce viable cell counts significantly over prolonged exposure periods .

- Case Study on Antimicrobial Properties : Another study focused on the antimicrobial activity of benzophenone derivatives against resistant bacterial strains, revealing that modifications in the chemical structure could enhance activity against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) .

特性

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIQBARQVCHCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642923 | |

| Record name | (4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-83-7 | |

| Record name | (4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。